molecular formula C25H30N5O2+ B547773 (3R,4S,6R)-N-benzyl-6-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-3-carboxamide

(3R,4S,6R)-N-benzyl-6-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-3-carboxamide

Cat. No.: B547773
M. Wt: 432.5 g/mol
InChI Key: QUWJVDCMABIFFK-FJIJXJHWSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZINC03838680 is a potent vegfr-2 inhibitor

Scientific Research Applications

Bromination of Phenols

1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide has been used for the bromination of phenols under mild conditions, yielding brominated phenols in good to excellent yields. This process facilitates the straightforward isolation of pure products in several cases (Hajipour, Pourmousavi, & Ruoho, 2006).

Catalyst for Thioacetalization of Carbonyl Compounds

The compound has been prepared and used as a mild and chemoselective catalyst for thioacetalization of aldehydes and ketones under solvent-free conditions (Pourmousavi & Hadavandkhani, 2009).

Selective Reductions in Organic Synthesis

It's been used in the selective reductions of various compounds including aldehydes, ketones, and acid chlorides, demonstrating greater selectivity compared to similar reducing agents (Firouzabadi & Afsharifar, 1995).

Oxidation of Alcohols and Cleavage of Nitrogen Double Bonds

This compound has also been utilized as an efficient oxidant for the conversion of alcohols to carbonyl compounds and the cleavage of nitrogen double bonds under anhydrous conditions (Hajipour, Baltork, & Kianfar, 1998).

Catalyst in Organometallic Chemistry

It has been involved in the preparation of complexes explored as catalysts for oxidation and transfer hydrogenation reactions in organometallic chemistry (Saleem et al., 2014).

New Heterogeneous Catalyst for Synthesis of Derivatives

It serves as a basic catalyst for efficient synthesis of 4H-benzo[b]pyran derivatives via a one-pot reaction, showcasing its versatility in synthetic chemistry (Hasaninejad et al., 2011).

Microwave-Assisted Selective Cleavage

The compound has been employed for the selective cleavage of protective groups like trimethylsilyl ethers under microwave irradiation, indicating its potential in efficient and rapid synthetic methodologies (Hajipour, Mallakpour, Mohammadpoor‐Baltork, & Khoee, 2002).

Solvent-Free Conversion of Oximes

It also aids in the solvent-free conversion of oximes and semicarbazones to corresponding carbonyl compounds, demonstrating its role in environmentally friendly chemical processes (Hajipour, Mallakpour, Mohammadpoor‐Baltork, & Khoee, 2001).

Properties

Molecular Formula

C25H30N5O2+

Molecular Weight

432.5 g/mol

IUPAC Name

(2R,4S,5R)-N-benzyl-2-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-5-carboxamide

InChI

InChI=1S/C25H29N5O2/c31-25(26-14-19-7-3-1-4-8-19)24-17-29-12-11-20(24)13-22(29)16-30-15-21(27-28-30)18-32-23-9-5-2-6-10-23/h1-10,15,20,22,24H,11-14,16-18H2,(H,26,31)/p+1/t20-,22+,24-/m0/s1

InChI Key

QUWJVDCMABIFFK-FJIJXJHWSA-O

Isomeric SMILES

C1C[NH+]2C[C@@H]([C@@H]1C[C@@H]2CN3C=C(N=N3)COC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5

SMILES

(2R,4S,5R)-N-benzyl-2-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-5-carboxamide

Canonical SMILES

C1C[NH+]2CC(C1CC2CN3C=C(N=N3)COC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZINC03838680;  ZINC0 3838680;  ZINC0-3838680

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S,6R)-N-benzyl-6-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(3R,4S,6R)-N-benzyl-6-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-3-carboxamide
Reactant of Route 3
Reactant of Route 3
(3R,4S,6R)-N-benzyl-6-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-3-carboxamide
Reactant of Route 4
Reactant of Route 4
(3R,4S,6R)-N-benzyl-6-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-3-carboxamide
Reactant of Route 5
Reactant of Route 5
(3R,4S,6R)-N-benzyl-6-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-3-carboxamide
Reactant of Route 6
Reactant of Route 6
(3R,4S,6R)-N-benzyl-6-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.